N'-hydroxy-2-methoxy-4,6-dimethylpyridine-3-carboximidamide
Description
Properties
IUPAC Name |
N'-hydroxy-2-methoxy-4,6-dimethylpyridine-3-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-5-4-6(2)11-9(14-3)7(5)8(10)12-13/h4,13H,1-3H3,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRXLOOZAOFNQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=NO)N)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-hydroxy-2-methoxy-4,6-dimethylpyridine-3-carboximidamide typically involves the reaction of 2-methoxy-4,6-dimethylpyridine-3-carboximidamide with hydroxylamine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
N’-hydroxy-2-methoxy-4,6-dimethylpyridine-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: N’-hydroxy-2-methoxy-4,6-dimethylpyridine-3-carboximidamide can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted products.
Scientific Research Applications
N’-hydroxy-2-methoxy-4,6-dimethylpyridine-3-carboximidamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference substance for drug impurities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and as a chemical intermediate in the production of other compounds.
Mechanism of Action
The mechanism of action of N’-hydroxy-2-methoxy-4,6-dimethylpyridine-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between N'-hydroxy-2-methoxy-4,6-dimethylpyridine-3-carboximidamide and related compounds:
Functional and Application Differences
Electronic and Solubility Properties
- Methoxy vs. In contrast, the 2-oxo group in the dihydropyridine analog (CAS 1373252-63-1) introduces a polar ketone, likely reducing membrane permeability but improving water solubility . The dichloro derivative (CAS 923288-59-9) exhibits strong electron-withdrawing effects, which may lower pKa and increase reactivity in nucleophilic environments .
Stability and Reactivity
- Ring Saturation : The dihydropyridine analog (CAS 1373252-63-1) may exhibit lower oxidative stability due to its partially saturated ring, whereas the fully aromatic pyridine core in the main compound confers greater resilience .
Biological Activity
N'-hydroxy-2-methoxy-4,6-dimethylpyridine-3-carboximidamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article delves into its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Features
- Functional Groups : Hydroxyl (-OH), methoxy (-OCH₃), and carboximidamide (-C(=NH)NH₂).
- Molecular Weight : Approximately 196.22 g/mol.
Antitumor Effects
Research has indicated that this compound exhibits significant antitumor properties. A study demonstrated robust antitumor effects in a Karpas-422 xenograft model when administered at a dosage of 160 mg/kg BID, indicating its potential as an effective therapeutic agent against certain malignancies .
Enzyme Inhibition
The compound has been noted for its inhibitory effects on specific enzymes. In particular, it has shown promise in inhibiting lysyl oxidase (LOX) isoenzymes, which are implicated in cancer metastasis and fibrosis. Increased expression of LOX has been associated with poor prognosis in various cancers, making its inhibition a target for therapeutic intervention .
Case Studies
- Breast Cancer : Increased lysyl oxidase isoenzyme expression was found in hypoxic breast cancer patients, correlating with negative estrogen receptor status and decreased overall survival rates .
- Cervical Cancer : In vitro studies showed that SiHa cervical cancer cells exhibited increased invasion under hypoxic conditions, which was repressed by inhibiting LOX activity using specific inhibitors .
Research Findings
A summary of key findings related to the biological activity of this compound is presented below:
Q & A
Q. What are the recommended synthetic routes for preparing N'-hydroxy-2-methoxy-4,6-dimethylpyridine-3-carboximidamide with high purity?
Methodological Answer: The synthesis typically involves coupling reactions between hydroxylamine derivatives and pyridinecarboxamide precursors. For example, a multi-step approach could include:
Intermediate Preparation : Start with 2-methoxy-4,6-dimethylpyridine-3-carboxylic acid, activated using HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) for amide bond formation .
Hydroxylamine Conjugation : React the activated intermediate with hydroxylamine hydrochloride under basic conditions (e.g., TEA or DIPEA) to form the carboximidamide moiety.
Purification : Use reverse-phase HPLC with a C18 column and mobile phases (ACN/water with 0.1% TFA) to isolate the product >98% purity .
Key Considerations : Monitor reaction progress via LC-MS to avoid over-substitution or byproduct formation.
Q. How can researchers confirm the structural identity of this compound during characterization?
Methodological Answer: A combination of spectroscopic and chromatographic techniques is essential:
- NMR : Use H and C NMR to verify methoxy ( ppm), methyl ( ppm), and hydroxyimino ( ppm) groups. Compare with analogous pyridinecarboxamide derivatives .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error .
- Elemental Analysis : Validate C, H, N, and O content against theoretical values.
Q. What stability assessments are critical for storing this compound in research settings?
Methodological Answer:
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. Store at –20°C under inert gas (argon) to prevent oxidation .
- Hydrolytic Stability : Test solubility in aqueous buffers (pH 4–9) via accelerated degradation studies. Use HPLC to quantify degradation products (e.g., hydrolysis of the hydroxyimino group) .
- Light Sensitivity : Store in amber vials if UV-Vis spectroscopy indicates absorption in the 300–400 nm range .
Advanced Research Questions
Q. How can contradictions in crystallographic data and computational models for this compound be resolved?
Methodological Answer:
- X-Ray Crystallography : Obtain single-crystal structures to resolve ambiguities in bond angles or tautomeric forms (e.g., hydroxyimino vs. keto-enol tautomerism) .
- DFT Calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental data to validate electron density maps .
- Dynamic NMR : Use variable-temperature H NMR to detect conformational flexibility that may explain discrepancies .
Q. What strategies are effective for studying the reactivity of this compound in complex reaction systems?
Methodological Answer:
- Competitive Binding Assays : Use fluorescence quenching (e.g., with FMP-10 or anthracene derivatives) to assess interactions with metal ions or biomolecules .
- Kinetic Studies : Employ stopped-flow spectroscopy to monitor reaction rates with electrophiles (e.g., aldehydes or ketones) under pseudo-first-order conditions .
- Isotopic Labeling : Introduce N or C labels in the hydroxyimino group to track reaction pathways via NMR or MS .
Q. How can researchers validate computational predictions of this compound’s bioactivity?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to predict binding affinities with target enzymes (e.g., metalloproteases). Cross-validate with SPR (surface plasmon resonance) binding assays .
- In Vitro Testing : Prioritize enzyme inhibition assays (e.g., IC determination) over in silico models to account for solvation effects .
Q. What analytical challenges arise in detecting degradation products, and how can they be addressed?
Methodological Answer:
- LC-MS/MS : Use MRM (multiple reaction monitoring) to trace low-abundance degradation products (e.g., demethylated or oxidized derivatives) with high sensitivity .
- Stability-Indicating Methods : Develop gradient HPLC methods with PDA detection to separate co-eluting impurities .
- Isotopic Dilution : Spike samples with deuterated internal standards to improve quantification accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
